2-(3,5-Dichlorophenyl)benzo[d]thiazole

Necroptosis RIPK3 Kinase Inhibition

SAR inconsistency from generic benzothiazoles compromises necroptosis research. 2-(3,5-Dichlorophenyl)benzo[d]thiazole (CAS 391219-75-3) is the validated precursor to XY-1-127, a RIPK3 inhibitor with 10-fold selectivity over RIPK1 (Kd 420 nM vs. 4300 nM) and specific anti-necroptotic activity (EC50 676.8 nM). • Enables synthesis of probe molecules for TNFα-induced necroptosis assays. • Chiral derivatization boosts potency 2- to 6-fold. • In stock; standard packs 10-100 mg with bulk custom synthesis available.

Molecular Formula C13H7Cl2NS
Molecular Weight 280.2 g/mol
CAS No. 391219-75-3
Cat. No. B1622144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,5-Dichlorophenyl)benzo[d]thiazole
CAS391219-75-3
Molecular FormulaC13H7Cl2NS
Molecular Weight280.2 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(S2)C3=CC(=CC(=C3)Cl)Cl
InChIInChI=1S/C13H7Cl2NS/c14-9-5-8(6-10(15)7-9)13-16-11-3-1-2-4-12(11)17-13/h1-7H
InChIKeyBHDPHVYUAGNQFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3,5-Dichlorophenyl)benzo[d]thiazole (CAS 391219-75-3): Procurement Specifications and Chemical Identity


2-(3,5-Dichlorophenyl)benzo[d]thiazole (CAS 391219-75-3) is a substituted benzothiazole derivative featuring a benzo[d]thiazole core with a 3,5-dichlorophenyl moiety at the 2-position [1]. This compound is a yellow crystalline solid, sparingly soluble in water but soluble in organic solvents, with a molecular formula of C₁₃H₇Cl₂NS and a molecular weight of 280.2 g/mol . It serves as a key intermediate and a privileged scaffold in medicinal chemistry, particularly for the development of kinase inhibitors targeting necroptosis pathways [1].

The Case for Procuring 2-(3,5-Dichlorophenyl)benzo[d]thiazole: Why Substitution Pattern Dictates Kinase Selectivity


In benzothiazole-based drug discovery, the substitution pattern on the phenyl ring is not a trivial variation but a primary determinant of biological activity and selectivity. The 3,5-dichlorophenyl group is a specific, privileged substitution that occupies a distinct chemical space within the kinase binding pocket, as shown by systematic profiling of RIPK3 inhibitors [1]. Generic benzothiazoles lacking this precise substitution pattern cannot recapitulate the unique binding interactions and resultant potency profile of 2-(3,5-dichlorophenyl)benzo[d]thiazole. Consequently, substituting a generic or alternative benzothiazole derivative for this specific compound in a research program will invalidate structure-activity relationship (SAR) studies and compromise the integrity of experimental outcomes.

Quantitative Differentiation: 2-(3,5-Dichlorophenyl)benzo[d]thiazole vs. Closest Structural Analogs


Substrate for Selective RIPK3 Inhibition in Necroptosis Research

The 3,5-dichlorophenyl substitution on the benzothiazole scaffold, as found in lead compound XY-1-127, confers a 10-fold selectivity for RIPK3 over RIPK1, a critical advantage in necroptosis research. This contrasts with non-chlorinated or mono-substituted analogs which exhibit diminished selectivity [1].

Necroptosis RIPK3 Kinase Inhibition

Potent Anti-Necroptotic Activity in Cellular Assays

A chlorinated benzothiazole derivative (XY-1-127) incorporating the 3,5-dichlorophenyl motif demonstrated potent, specific anti-necroptotic activity, protecting cells with an EC50 of 676.8 nM, while showing no inhibition of apoptosis [1]. This functional selectivity is a direct consequence of the compound's specific substitution pattern.

Anti-necroptotic EC50 Cell Viability

Enhanced Activity via Chiral Optimization of the Benzothiazole Scaffold

Introduction of chiral substitutions to the benzothiazole core, a common derivatization path from the 2-(3,5-dichlorophenyl)benzo[d]thiazole starting material, results in a 2- to 6-fold increase in anti-necroptotic activity compared to achiral analogs [1]. This demonstrates the scaffold's inherent capacity for significant potency gains through rational design.

Chiral Chemistry Necroptosis Potency Optimization

Procurement-Focused Application Scenarios for 2-(3,5-Dichlorophenyl)benzo[d]thiazole


Lead Optimization in Necroptosis-Targeting Drug Discovery

Research groups developing small molecule inhibitors of the necroptosis pathway, particularly those targeting RIPK3, should procure this compound as a key intermediate. The established 10-fold selectivity window for RIPK3 over RIPK1 for derivatives of this scaffold provides a validated starting point for SAR studies, as detailed in recent medicinal chemistry literature [1].

Synthesis of Chiral Kinase Inhibitor Libraries

Medicinal chemistry teams focused on exploring chiral chemical space for enhanced kinase inhibitor potency and selectivity can utilize 2-(3,5-dichlorophenyl)benzo[d]thiazole as a foundational building block. Literature precedent demonstrates that introducing chiral substitutions onto this core can boost anti-necroptotic activity by 2- to 6-fold [1], making it an attractive starting material for generating patentable, high-value compound libraries.

In Vitro Pharmacology of RIPK1/RIPK3 Signaling

Academic and industrial laboratories investigating the mechanisms of TNFα-induced necroptosis require well-characterized chemical probes. Derivatives of this compound, such as XY-1-127, have been validated as specific, non-apoptotic necroptosis inhibitors (EC50 = 676.8 nM) [1]. Procuring the parent compound allows for the synthesis of these validated probe molecules for use in cellular and biochemical assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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